Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a chemical compound with the CAS Number: 398489-25-3 . It has a molecular weight of 249.31 and its IUPAC name is tert-butyl 3-hydroxy-3-phenyl-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 85-88 degrees Celsius .Scientific Research Applications
Kinetic Resolution
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate has been utilized in the kinetic resolution of racemic carboxylic acids. A study by Ishihara et al. (2008) demonstrated its use in an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, achieving high asymmetric induction through intramolecular hydrogen-bonding interactions (Ishihara, Kosugi, Umemura, & Sakakura, 2008).
Synthesis of Substituted Compounds
Research by Boev et al. (2015) reported the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, highlighting its role in creating various isomers and derivatives for potential use in different chemical applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Development of Dendrimers
Dendrimers with tert-butyl esters on their periphery have been synthesized and studied, as shown in research by Pesak et al. (1997). These dendrimers were characterized using techniques like capillary electrophoresis and electrospray mass spectrometry, suggesting potential applications in nanotechnology and materials science (Pesak, Moore, & Wheat, 1997).
Antibacterial Activity Analysis
Song et al. (2009) synthesized derivatives of this compound and examined their antibacterial activities. This study provided insights into the potential medicinal applications of these compounds (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).
Pharmaceutical Applications
Research involving tert-butyl ester derivatives has also been directed towards pharmaceutical applications, such as the synthesis of novel protein tyrosine kinase inhibitors. Chen Xin-zhi (2011) discussed an efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of such inhibitors (Chen Xin-zhi, 2011).
Enzyme-Catalyzed Kinetic Resolution
In the field of enzymology, Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study is significant for understanding enzyme behavior and potential applications in asymmetric synthesis (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Catalysis and Reaction Mechanisms
The tert-butyl group in such compounds is also critical in catalysis and reaction mechanisms. Almena et al. (1994) explored the catalytic opening of azetidines using tert-butyl derivatives, providing insights into novel synthetic pathways and reaction dynamics (Almena, Foubelo, & Yus, 1994).
Advanced Material Synthesis
Tert-butyl esters have been incorporated in the synthesis of advanced materials like dendrimers. Hajra et al. (2019) described the synthesis of 3-Peroxy-3-substituted Oxindoles using tert-butyl hydroperoxide, which could have implications in material science and organic synthesis (Hajra, Hazra, Saleh, & Mondal, 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFFQIULSPDBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734937 | |
Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-25-3 | |
Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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